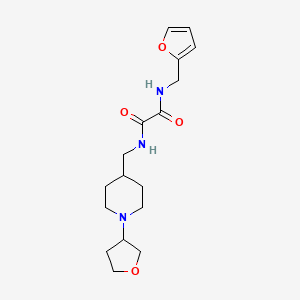

N1-(furan-2-ylmethyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves complex reactions that enable the incorporation of various functional groups to achieve the desired molecular architecture. For instance, N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), a compound with a somewhat related structure, is used effectively for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method allows for the coupling of a wide range of (hetero)aryl bromides with various amines under relatively low catalyst loadings and temperatures, showcasing the synthetic versatility of furan-containing molecules (Bhunia, Kumar, & Ma, 2017).

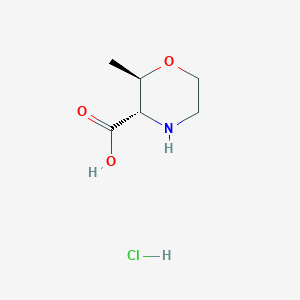

Molecular Structure Analysis

The molecular structure of compounds like "N1-(furan-2-ylmethyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide" is crucial for understanding their chemical behavior and potential applications. Theoretical and computational analyses, such as density functional theory (DFT) and semi-empirical molecular orbital calculations, are often employed to study the electronic properties and geometric optimization of similar molecules. These studies provide insights into the molecule's active behavior in its environment, as demonstrated by properties like dipole moments (Essa & Jalbout, 2008).

Chemical Reactions and Properties

Chemical reactions involving furan derivatives are diverse and can lead to a wide range of products with varied functional groups. For example, the catalytic activity in reactions involving similar structures, such as the Cu-catalyzed coupling processes, highlights the reactivity of furan-containing compounds and their potential for creating pharmacologically relevant building blocks (Bhunia, Kumar, & Ma, 2017).

Aplicaciones Científicas De Investigación

Catalytic Activity in Chemical Synthesis

N,N'-Bis(furan-2-ylmethyl)oxalamide, a related compound, has been found to effectively promote Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This process facilitates the coupling of a wide range of (hetero)aryl bromides with various (hetero)aryl and cyclic secondary amines at low temperatures, contributing significantly to the field of pharmaceutical and chemical synthesis by providing efficient pathways for creating complex molecules (Bhunia, Kumar, & Ma, 2017).

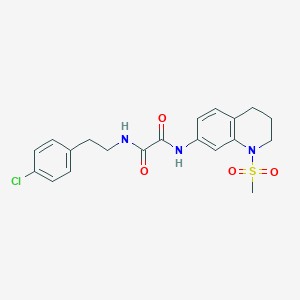

Imaging of Neuroinflammation

Compounds structurally similar to N1-(furan-2-ylmethyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide, such as [11C]CPPC, have been developed for PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R). This application is particularly relevant in studying neuroinflammation associated with various neuropsychiatric disorders, offering a noninvasive tool for imaging reactive microglia and disease-associated microglia in vivo (Horti et al., 2019).

Synthesis and Stereoisomer Analysis

Research on the synthesis and pharmacological evaluation of stereoisomers of compounds like furnidipine, which includes tetrahydrofuran-2-ylmethyl as part of its structure, has been conducted. The stereoisomers of such compounds are synthesized and separated, providing insights into the stereochemistry and its impact on pharmacological activity (Alajarín et al., 1995).

High-Performance Energetic Materials

The design and synthesis of energetic materials involving diverse N-O building blocks, including compounds like 3,3'-dinitroamino-4,4'-azoxyfurazan and its derivatives, highlight the potential applications in creating high-density materials with excellent detonation properties. Such research expands the utility of furan- and piperidine-containing compounds in the field of material science (Zhang & Shreeve, 2014).

Propiedades

IUPAC Name |

N'-(furan-2-ylmethyl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4/c21-16(17(22)19-11-15-2-1-8-24-15)18-10-13-3-6-20(7-4-13)14-5-9-23-12-14/h1-2,8,13-14H,3-7,9-12H2,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSNWZVZNHPVSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CO2)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(furan-2-ylmethyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2485649.png)

![N-(5-{[(sec-butylamino)carbonyl]amino}-1,3-benzothiazol-2-yl)propanamide](/img/structure/B2485655.png)

![N-(2,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2485662.png)

![4-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2485663.png)

![N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N'-(4-fluorobenzyl)urea](/img/structure/B2485664.png)